molecular formula C10H12O3 B166032 (S)-2-(Benzyloxy)-3-hydroxypropanal CAS No. 129492-58-6

(S)-2-(Benzyloxy)-3-hydroxypropanal

Cat. No. B166032
M. Wt: 180.2 g/mol
InChI Key: JDNBRBUDLGGLQH-SNVBAGLBSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivative Synthesis : Compounds similar to "(S)-2-(Benzyloxy)-3-hydroxypropanal" have been involved in the synthesis of various derivatives through reactions such as oxidation, benzyloxy substitution, and cyclization processes. For instance, derivatives of halopropanones were prepared from corresponding benzoyl chloride and halopropanediols, which are structurally related to "(S)-2-(Benzyloxy)-3-hydroxypropanal" (Pero, Babiarz-Tracy, & Fondy, 1977).

  • Chalcone Oxidation : The oxidation of chalcones, compounds related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," with lead tetraacetate and manganic acetate yields various products, including benzyloxy-substituted derivatives (Kurosawa & Higuchi, 1972).

  • Novel Synthons : The synthesis of novel 2H-azirin-3-amines, using precursors structurally related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," highlights the compound's potential as a building block for dipeptides and other bioactive molecules (Breitenmoser et al., 2001).

Biological and Pharmacological Implications

  • Enzyme Inhibition : Derivatives of "(S)-2-(Benzyloxy)-3-hydroxypropanal" have been studied for their inhibitory effects on enzymes such as carboxypeptidase A. For example, DL-2-Benzyl-3-formylpropanoic acid, a compound related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," has shown competitive inhibition against carboxypeptidase A (Galardy & Kortylewicz, 1984).

  • Phosphoramidite Synthesis : The preparation of hydroxyamino acid phosphoramidites involves compounds structurally akin to "(S)-2-(Benzyloxy)-3-hydroxypropanal," showcasing the chemical's relevance in synthesizing nucleotide analogs and other biologically significant molecules (Dreef‐Tromp et al., 1992).

  • Biotechnological Production : Research on the biotechnological production of hydroxylated phenylpropanoids, compounds related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," highlights its potential in producing plant-specific secondary metabolites with significant biological activities (Lin & Yan, 2014).

Safety And Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves a discussion of the potential future applications or research directions for the compound .

properties

IUPAC Name

(2S)-3-hydroxy-2-phenylmethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNBRBUDLGGLQH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H](CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456130
Record name (2S)-2-(Benzyloxy)-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Benzyloxy)-3-hydroxypropanal

CAS RN

129492-58-6
Record name (2S)-2-(Benzyloxy)-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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